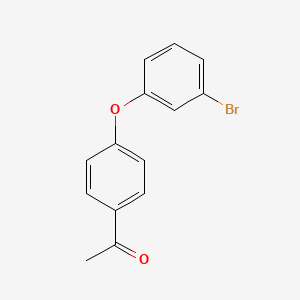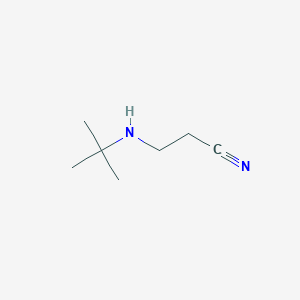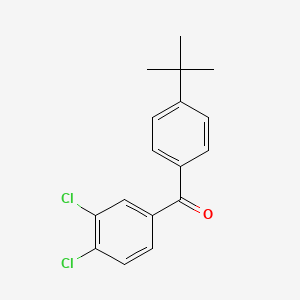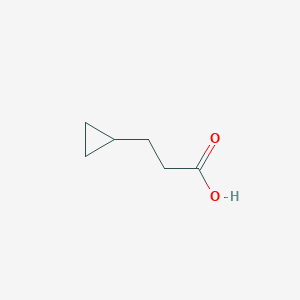
3-环丙基丙酸
描述
3-Cyclopropylpropanoic Acid, also known as 3-Cyclopropylpropionic acid, is a chemical compound with the molecular formula C6H10O2 . It is a natural product found in Amanita virgineoides .
Molecular Structure Analysis
The molecular structure of 3-Cyclopropylpropanoic Acid consists of a three-membered cyclopropyl group attached to a propanoic acid moiety . The exact structure can be represented by the InChI code: InChI=1S/C6H10O2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H,7,8) .
Chemical Reactions Analysis
Specific chemical reactions involving 3-Cyclopropylpropanoic Acid are not detailed in the available resources .
Physical And Chemical Properties Analysis
3-Cyclopropylpropanoic Acid has a molecular weight of 114.14 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .
科学研究应用
Chemical Properties and Storage
3-Cyclopropylpropanoic Acid, also known as 3-Cyclopropylpropionic Acid, is a chemical compound with the CAS Number: 5618-03-1 . It has a molecular weight of 114.14 . It is a liquid at room temperature .
Ethylene Antagonist in Plant Growth
One of the significant applications of 3-Cyclopropylpropanoic Acid is its role as an ethylene antagonist in plant growth . A water-soluble derivative of this compound, 3-cyclopropyl-1-enyl-propanoic acid sodium salt (CPAS), has been synthesized and tested for its ability to retard various exogenous or endogenous ethylene-mediated processes .
Retarding Ripening Processes in Fruits
CPAS has been found to retard some ripening processes in fruits like avocado, banana, and peach . This makes it a promising candidate for pre- and post-harvest application in a wide range of open growing environments .
Delaying Abscission of Citrus Leaf Explants
Another application of CPAS is its ability to delay the abscission of citrus leaf explants . This can be beneficial in maintaining the health and longevity of citrus plants.
Inhibiting Leaf Epinasty in Tomato Seedlings
CPAS has also been found to inhibit leaf epinasty in tomato seedlings . This can help in maintaining the structural integrity and health of tomato plants.
Prolonging the Vase-Life of Flowers
The application of CPAS can prolong the vase-life of flowers like carnation and petunia . This can be particularly beneficial for the floriculture industry.
Effect on Senescence and Grain Yield of Wheat
3-Cyclopropylpropanoic Acid has also been studied for its effect on senescence and grain yield of several cultivars of common wheat (Triticum aestivum L.) and durum wheat (T. durum Desf.) .
安全和危害
Safety data sheets indicate that 3-Cyclopropylpropanoic Acid may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
作用机制
Target of Action
3-Cyclopropylpropanoic Acid, also known as 3-Cyclopropylpropionic acid, is a synthetic derivative of oxalyl chloride . It has been shown to inhibit the growth of viruses, notably influenza A virus and human immunodeficiency virus (HIV), in cell culture . Therefore, the primary targets of this compound are these viruses.
Mode of Action
It has been shown to inhibit the g1 phase of the cell cycle . This suggests that it may interfere with the replication of the viruses by disrupting the normal cell cycle.
Biochemical Pathways
Given its inhibitory effect on the g1 phase of the cell cycle , it likely affects pathways related to cell division and viral replication.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound can be effectively absorbed and distributed in the body, potentially enhancing its bioavailability.
Result of Action
The primary result of the action of 3-Cyclopropylpropanoic Acid is the inhibition of the growth of certain viruses, including influenza A virus and HIV, in cell culture . Additionally, it has been shown to inhibit the g1 phase of the cell cycle , which could disrupt the replication of these viruses.
Action Environment
The efficacy and stability of 3-Cyclopropylpropanoic Acid can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Furthermore, its efficacy may be affected by factors such as the presence of other compounds, the pH of the environment, and the specific strain of the virus.
属性
IUPAC Name |
3-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZZCMKWRAVJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374125 | |
| Record name | 3-cyclopropylpropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropylpropanoic Acid | |
CAS RN |
5618-03-1 | |
| Record name | 3-cyclopropylpropanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopropylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 3-Cyclopropylpropionic acid?
A1: 3-Cyclopropylpropionic acid exhibits antifungal activity. It was originally isolated from the mushroom Amanita virgineoides Bas, demonstrating its role in the natural world. [] This discovery suggests potential applications in agriculture or medicine as a naturally derived antifungal agent.
Q2: How was the structure of 3-Cyclopropylpropionic acid determined and confirmed?
A2: The structure of 3-Cyclopropylpropionic acid was elucidated using spectroscopic analysis. Researchers confirmed its structure as (2S)-2-amino-3-cyclopropylpropionic acid by synthesizing it from L-allylglycine. [] Furthermore, degradation studies of Hypoglycin A, a related compound, yielded (+)-3-methylpentanoic acid, establishing the absolute configuration of Hypoglycin A and confirming the stereochemistry of 3-Cyclopropylpropionic acid. []
Q3: Are there any synthetic routes to obtain 3-Cyclopropylpropionic acid?
A3: Yes, 3-Cyclopropylpropionic acid can be synthesized chemically. One approach utilizes diethyl allyl(formylamino)malonate as a starting material. Through a Simmons–Smith methylation reaction, the cyclopropyl ring is formed. Subsequent hydrolysis and decarboxylation yield the desired 3-Cyclopropylpropionic acid. [] This synthetic route offers an alternative to isolation from natural sources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




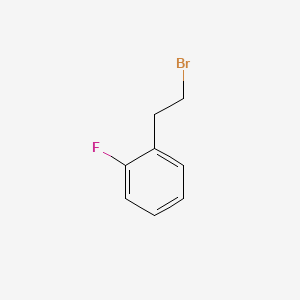
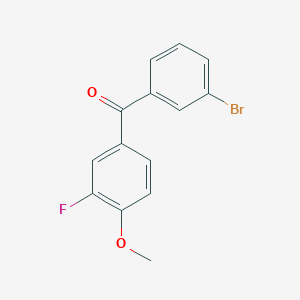
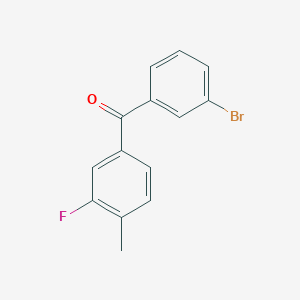
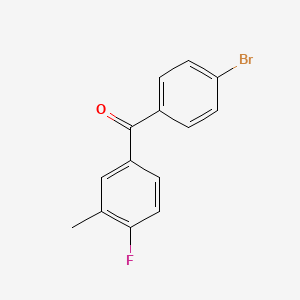
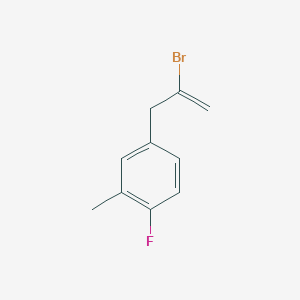
![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)
